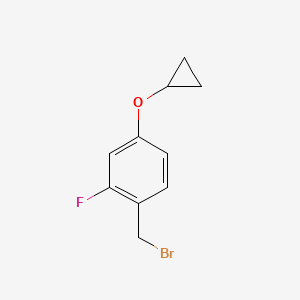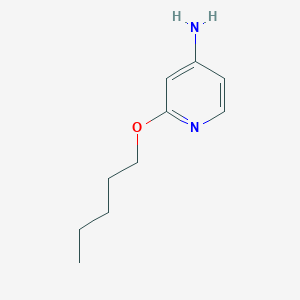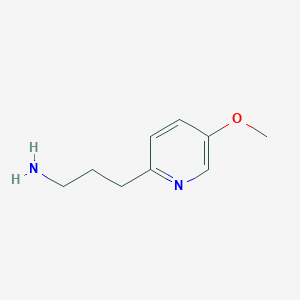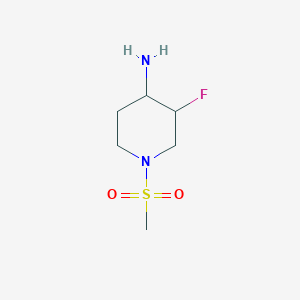
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. The presence of both an amino group and a difluoromethyl group on the cyclobutane ring makes it a versatile molecule for chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid typically involves the difluoromethylation of cyclobutane derivatives. One common method is the photochemical difluoromethylation of bicyclobutanes, which can be controlled using green solvents . Another approach involves metal-mediated stepwise difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may leverage large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents . These methods ensure the efficient and cost-effective production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals .
Wirkmechanismus
The mechanism by which 3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)cyclobutane-1-carboxylic acid: Lacks the amino group but has similar difluoromethylation properties.
1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a difluoromethyl group on the cyclobutane ring.
Eigenschaften
Molekularformel |
C6H9F2NO2 |
|---|---|
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4H,1-2,9H2,(H,10,11) |
InChI-Schlüssel |
MTBVLXKEXIEOOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(F)F)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


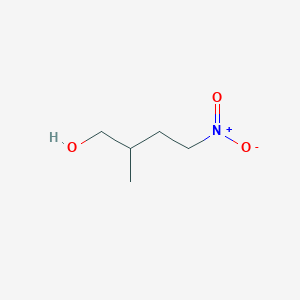
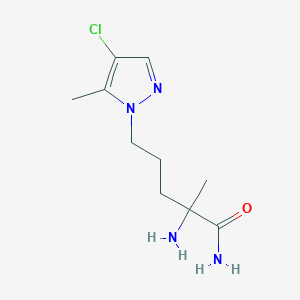
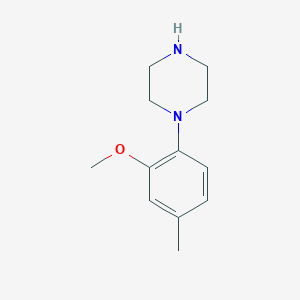
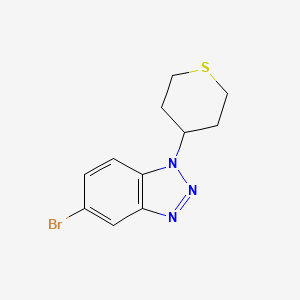

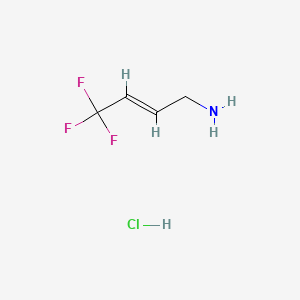
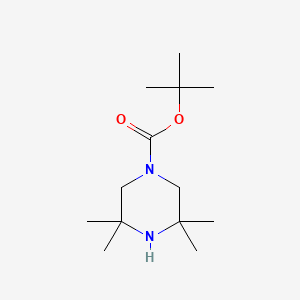
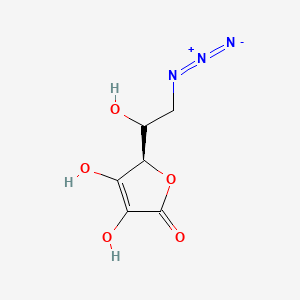

![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
